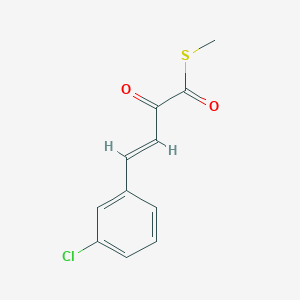![molecular formula C20H19N3O3 B12527114 Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- CAS No. 664995-99-7](/img/structure/B12527114.png)
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its broad spectrum of biological activities. This compound is part of the pyrroloquinoxaline family, which is known for its diverse pharmacological properties, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer activities .
Métodos De Preparación
The synthesis of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- typically involves a multi-step pathway starting from commercially available 2-nitroaniline. The synthetic route includes the following steps :
Nitration: 2-nitroaniline is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Cyclization: The amine group undergoes cyclization to form the pyrroloquinoxaline core.
Substitution: The core structure is then substituted with the 3,4,5-trimethoxyphenyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Análisis De Reacciones Químicas
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antiproliferative activity against various human leukemia cell lines, making it a promising candidate for cancer research.
Medicine: Due to its broad pharmacological profile, it is being investigated for potential therapeutic applications in treating psychiatric disorders, viral infections, and parasitic diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways . It has been shown to:
Inhibit Enzymes: The compound inhibits enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation.
Intercalate DNA: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Modulate Receptors: The compound modulates receptors such as adenosine receptors, affecting neurotransmission and cellular responses.
Comparación Con Compuestos Similares
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds in the pyrroloquinoxaline family :
Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound also exhibits antiproliferative activity but has a different substitution pattern.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives: These derivatives show potent inhibition of Bruton’s tyrosine kinase, making them effective in treating certain cancers.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds are known for their DNA-binding affinity and potential as rapid-onset antidepressants.
The uniqueness of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern and broad spectrum of biological activities, making it a versatile compound for scientific research and potential therapeutic applications .
Propiedades
Número CAS |
664995-99-7 |
|---|---|
Fórmula molecular |
C20H19N3O3 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
N-(3,4,5-trimethoxyphenyl)pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C20H19N3O3/c1-24-17-11-13(12-18(25-2)19(17)26-3)21-20-16-9-6-10-23(16)15-8-5-4-7-14(15)22-20/h4-12H,1-3H3,(H,21,22) |
Clave InChI |
RJZINLKYNXMNPF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=CC=CC=C3N4C2=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


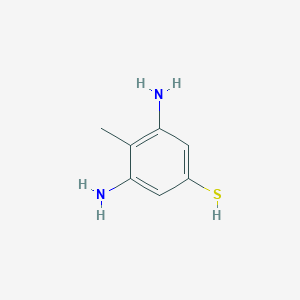
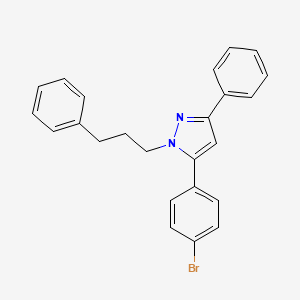
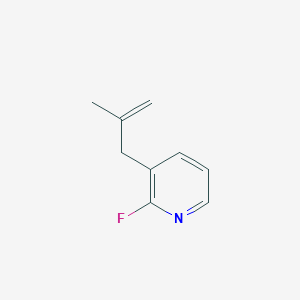
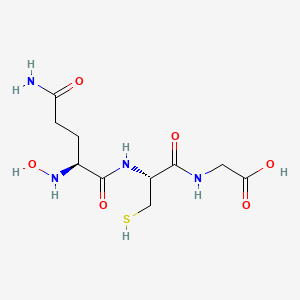
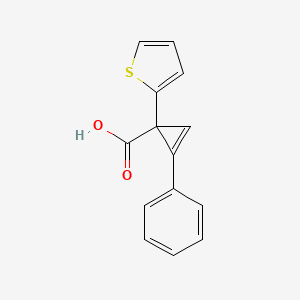
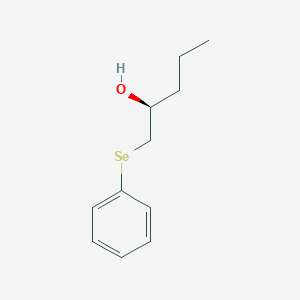
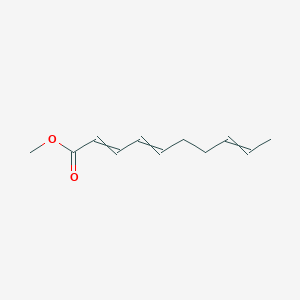
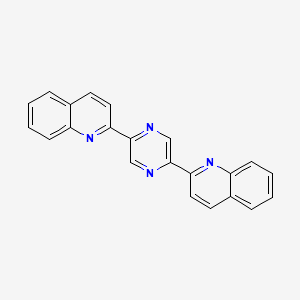
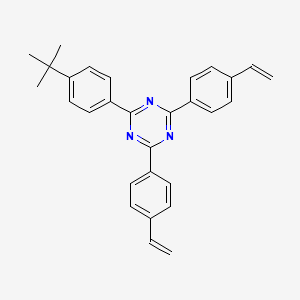
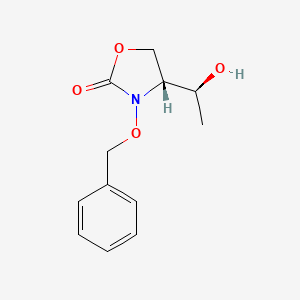
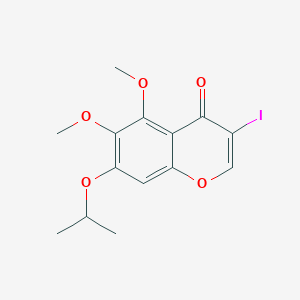
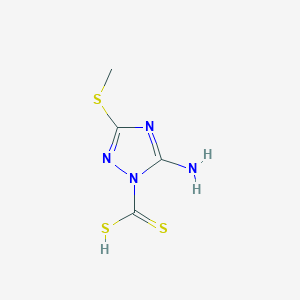
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
